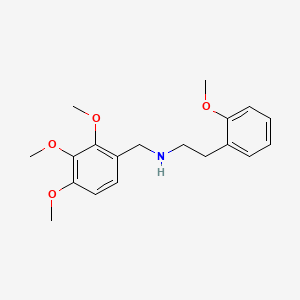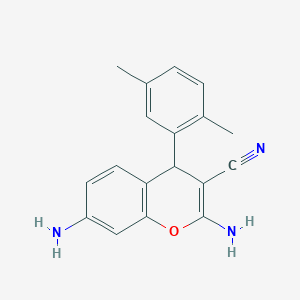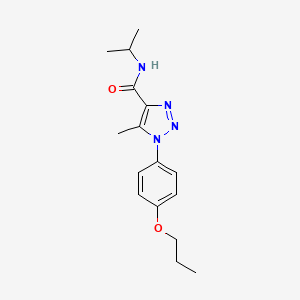
2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate, also known as DMOB, is a chemical compound that has been studied for its potential applications in scientific research. DMOB is a derivative of butyric acid and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate involves the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate has been shown to inhibit HDAC enzymes in vitro and in vivo, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate has been shown to have various biochemical and physiological effects. It has been shown to induce the expression of tumor suppressor genes, such as p21 and p27, and to inhibit the expression of oncogenes, such as c-Myc. 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate has also been shown to induce cell cycle arrest and to inhibit angiogenesis, the process by which new blood vessels are formed.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate in lab experiments is its specificity for HDAC enzymes. 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate has been shown to selectively inhibit HDAC enzymes, without affecting other enzymes involved in gene expression. However, one limitation of using 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate is its solubility in aqueous solutions. 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate is poorly soluble in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate. One direction is the development of more potent and selective HDAC inhibitors based on the structure of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate. Another direction is the investigation of the synergistic effects of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate with other anticancer agents, such as chemotherapy drugs or other HDAC inhibitors. Additionally, the use of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate in animal models of cancer could provide valuable insights into its potential clinical applications.
Méthodes De Synthèse
The synthesis method of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate involves the reaction of 3,4-dichlorophenylacetic acid with 4-methoxyphenylacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate as a white crystalline solid with a melting point of 177-179°C.
Applications De Recherche Scientifique
2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 4-(4-methoxyphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2O5/c1-25-14-5-2-12(3-6-14)17(22)8-9-19(24)26-11-18(23)13-4-7-15(20)16(21)10-13/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPZIFRRCHUXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(1H-imidazol-4-ylmethyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4884888.png)
![N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)phenylalaninamide](/img/structure/B4884896.png)
![4-(3-{[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B4884901.png)
![N,N-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4884921.png)
![2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4884922.png)
![methyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B4884928.png)
![N-[2-(benzoylamino)benzoyl]tryptophan](/img/structure/B4884933.png)

![1-(hydroxymethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4884938.png)
![4-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-thiophenecarboxamide](/img/structure/B4884945.png)



![(4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4884995.png)